molecular formula C16H19N3O2 B7840940 1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide

1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide

Cat. No.: B7840940
M. Wt: 285.34 g/mol
InChI Key: XJXHWJFAAQRPMN-UHFFFAOYSA-N
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Description

1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide is a synthetic organic compound that features a piperidine ring bonded to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated piperidine derivatives.

Scientific Research Applications

1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets neurotransmitter receptors in the brain, such as serotonin and dopamine receptors.

    Pathways Involved: The compound modulates neurotransmitter release and uptake, influencing neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[(1-methyl-1H-indol-3-yl)carbonyl]piperidine-4-carboxamide: Similar structure but with the carbonyl group at a different position on the indole ring.

    1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-3-carboxamide: Similar structure but with the carboxamide group at a different position on the piperidine ring.

Uniqueness

1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide is unique due to its specific substitution pattern, which allows for distinct interactions with biological targets compared to its analogs.

Properties

IUPAC Name

1-(1-methylindole-5-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-18-7-4-12-10-13(2-3-14(12)18)16(21)19-8-5-11(6-9-19)15(17)20/h2-4,7,10-11H,5-6,8-9H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXHWJFAAQRPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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